molecular formula C5H3ClN4 B1598807 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 34550-49-7

7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B1598807
CAS RN: 34550-49-7
M. Wt: 154.56 g/mol
InChI Key: TUZJXUVABAFXDG-UHFFFAOYSA-N
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Description

7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a chemical compound with the CAS Number 34550-49-7 . It has a linear formula of C5H3ClN4 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine involves a mixture of 7-chloro-3H-[1,2,3]triazolo[4,5-b]pyridine (1.00 g, 6.47 mmol), cesium carbonate (4.22 g, 12.9 mmol), and 1-(chloromethyl)-4-methoxybenzene (1.22 g, 7.79 mmol) in DMF (15 mL). This mixture is stirred at 25°C for 3 hours .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is represented by the InChI code 1S/C5H3ClN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10) and the InChI key TUZJXUVABAFXDG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine has a molecular weight of 154.56 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 396.1±22.0 °C at 760 mmHg . The compound is soluble with a solubility of 1.26 mg/ml or 0.00817 mol/l .

Scientific Research Applications

Molecular Structure and Vibrational Dynamics

  • Molecular Structure Analysis : Density Functional Theory (DFT) has been utilized to determine the molecular structure, vibrational energy levels, and potential energy distribution of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine and its derivatives. These studies help in understanding the molecular structure and the role of hydrogen bond formation in the stabilization of these compounds (Lorenc et al., 2007).

Synthesis and Derivatives

  • Library of Triazolo[4,5-d]pyrimidines : Efficient solution-phase parallel synthesis methods have been developed to create a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, demonstrating the versatility of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine in synthesizing novel compounds (Baindur et al., 2003).

Biological Evaluation

  • Nucleoside Synthesis and ADA Inhibition : The compound has been used in the synthesis of nucleosides like 7-amino-3-(β-D-ribofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine. These nucleosides have shown promising results as inhibitors of adenosine deaminase, which is significant for therapeutic applications (Franchetti et al., 1992).

Fungicidal and Insecticidal Activities

  • Bioassays for Fungicidal and Insecticidal Properties : Preliminary bioassays indicate that certain derivatives of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine display moderate to weak fungicidal and insecticidal activities, highlighting potential applications in agriculture and pest control (Chen & Shi, 2008).

Crystal Structure Analysis

  • X-ray Diffraction Studies : The crystal structure of derivatives of 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine has been determined using X-ray diffraction analysis. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Wang et al., 2018).

Chemistry of Derivatives

  • Synthesis of Novel Heterocyclic Systems : Research has focused on synthesizing various derivatives like triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, demonstrating the compound's utility in creating new heterocyclic systems with potential applications in medicinal chemistry (Mozafari et al., 2016).

Safety and Hazards

The safety information for 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

7-chloro-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZJXUVABAFXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423438
Record name 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS RN

34550-49-7
Record name 34550-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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